sodiuM 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate

Description

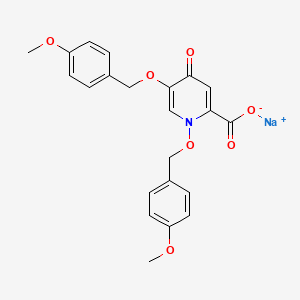

Sodium 1,5-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate is a synthetic pyridone derivative featuring a 1,4-dihydropyridine core substituted with two 4-methoxybenzyloxy groups at positions 1 and 5, a ketone at position 4, and a carboxylate salt at position 2. Its sodium carboxylate moiety enhances aqueous solubility, making it relevant for pharmaceutical or biochemical applications. The 4-methoxybenzyl (PMB) groups serve as protective substituents, commonly employed in synthetic organic chemistry to stabilize reactive intermediates during multi-step syntheses .

Properties

Molecular Formula |

C22H20NNaO7 |

|---|---|

Molecular Weight |

433.4 g/mol |

IUPAC Name |

sodium;1,5-bis[(4-methoxyphenyl)methoxy]-4-oxopyridine-2-carboxylate |

InChI |

InChI=1S/C22H21NO7.Na/c1-27-17-7-3-15(4-8-17)13-29-21-12-23(19(22(25)26)11-20(21)24)30-14-16-5-9-18(28-2)10-6-16;/h3-12H,13-14H2,1-2H3,(H,25,26);/q;+1/p-1 |

InChI Key |

UVMRZMYIETXCLD-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C(=O)[O-])OCC3=CC=C(C=C3)OC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Mo(CO)₆-Mediated Ring Expansion of Isoxazole Derivatives

A novel approach to synthesize 4-oxo-1,4-dihydropyridine-3-carboxylates involves the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates using molybdenum hexacarbonyl as a mediator. This method provides access to various substituted 4-oxo-1,4-dihydropyridines with good regioselectivity and moderate to good yields.

-

- Methyl 2-(isoxazol-5-yl)-3-oxopropanoate derivatives are prepared as starting materials.

- These are treated with Mo(CO)₆ under controlled heating conditions to induce ring expansion.

- The resulting 4-oxo-1,4-dihydropyridine-3-carboxylates are isolated and purified.

-

- Enables synthesis of 2-alkyl-6-aryl, 2-aryl-6-aryl, and 2,6-diaryl substituted derivatives.

- Allows further functionalization at multiple positions on the pyridine ring.

Yields :

- Alkyl 6-aryl derivatives typically yield between 37–46%.

- Ethyl derivatives show lower yields, around 13–25%.

This method is relevant for preparing the core 4-oxo-1,4-dihydropyridine scaffold but requires further functionalization to introduce the bis((4-methoxybenzyl)oxy) substituents and sodium carboxylate group.

Palladium-Catalyzed Cross-Coupling for Substituent Installation

A widely used strategy for introducing complex substituents such as bis((4-methoxybenzyl)oxy) groups involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling.

-

- Boronate ester derivatives of the dihydropyridine core.

- Aryl halides bearing the 4-methoxybenzyl oxy substituents.

- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

- Bases such as sodium carbonate (Na₂CO₃).

- Solvent mixtures including ethanol, water, and toluene.

- Reaction temperature around 80 °C.

- Reaction time approximately 4.5 hours under inert atmosphere (argon or nitrogen).

- Workup :

This method provides high yields and excellent purity for the target compound with the bis((4-methoxybenzyl)oxy) substituents and sodium carboxylate functionality.

Multi-Step Synthesis Involving Protection and Deprotection

In some synthetic routes, the 4-methoxybenzyl (PMB) groups are introduced as protecting groups for hydroxyl functionalities, which are later deprotected under mild acidic or hydrogenolytic conditions.

- Typical Steps :

- Protection of hydroxyl groups with 4-methoxybenzyl chloride under basic conditions.

- Construction of the dihydropyridine ring system.

- Deprotection to reveal hydroxyl groups if necessary.

- Formation of sodium carboxylate by neutralization with sodium hydroxide or sodium carbonate.

This approach allows selective functionalization and purification at intermediate stages but is more time-consuming.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Mo(CO)₆-mediated ring expansion | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates, Mo(CO)₆, heat | 37–46 | Direct ring expansion, versatile | Moderate yields, needs further functionalization |

| Pd-catalyzed cross-coupling | Boronate esters, aryl halides, Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O/toluene, 80 °C | 93 | High yield, selective, scalable | Requires expensive catalysts |

| Protection/deprotection strategy | PMB-Cl, bases, acidic or hydrogenolytic deprotection | Variable | Controlled functionalization | Multi-step, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology:

- Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry:

- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular pathways involved in oxidative stress, exerting antioxidant effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of substituted dihydropyridines and pyridones. Below is a comparative analysis with structurally related analogs, focusing on physicochemical properties, synthetic routes, and biological activity.

Structural Analogues

Physicochemical Properties

- Solubility : The sodium carboxylate group in the target compound confers significantly higher aqueous solubility compared to neutral esters (e.g., Compound 6) or free acids (e.g., Compound 7).

- Stability : The pyridone ring enhances stability under physiological conditions relative to dihydropyridines lacking electron-withdrawing groups (e.g., 4-oxo group).

- logP : The PMB groups increase lipophilicity, but the ionic carboxylate counterbalances this, resulting in a logP value intermediate between purely aromatic esters and hydrophilic salts.

Biological Activity

Sodium 1,5-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate is a complex organic compound that has garnered attention in medicinal and synthetic chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dihydropyridine core, which is a well-known structural motif in numerous biologically active compounds. The presence of methoxybenzyl groups enhances its chemical reactivity and potential utility in various applications. Its molecular formula is with a molecular weight of 410.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can lead to alterations in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Research indicates that compounds with similar structures often exhibit antioxidant properties and can modulate enzyme activities related to inflammation and cancer .

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. For instance, in vitro tests demonstrated cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth .

Neuroprotective Effects

Research indicates potential neuroprotective properties of this compound. It has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . This inhibition may enhance cholinergic transmission and provide protective effects against neurotoxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.